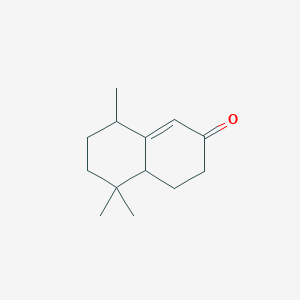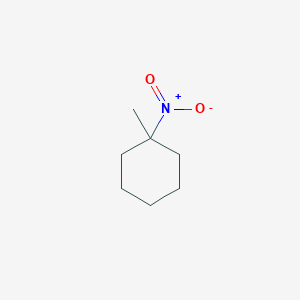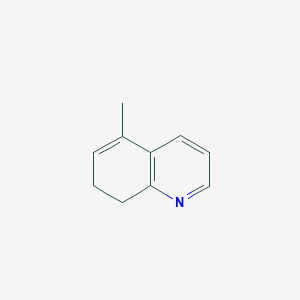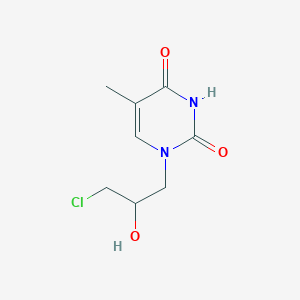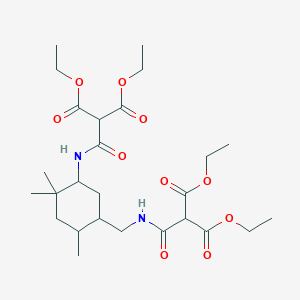
5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a bulky tetramethyloctyl group attached to the quinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chlorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide in the presence of a base.
Attachment of the Tetramethyloctyl Group: The bulky tetramethyloctyl group can be introduced through a Friedel-Crafts alkylation reaction using the corresponding alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with modified functional groups.
Substitution: New quinoline derivatives with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylquinolin-8-ol: Lacks the bulky tetramethyloctyl group, resulting in different physical and chemical properties.
2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: Lacks the methyl group, leading to differences in steric and electronic effects.
Uniqueness
The uniqueness of 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol lies in its specific combination of substituents, which confer distinct physical, chemical, and biological properties. The presence of the chlorine atom, methyl group, and bulky tetramethyloctyl group can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
60877-73-8 |
|---|---|
Fórmula molecular |
C22H32ClNO |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H32ClNO/c1-8-15(12-22(6,7)13-21(3,4)5)17-11-18(23)16-10-9-14(2)24-19(16)20(17)25/h9-11,15,25H,8,12-13H2,1-7H3 |
Clave InChI |
GMIHXGHXKKQLOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC(=NC2=C1O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
